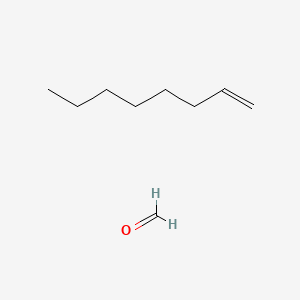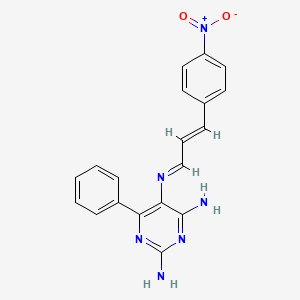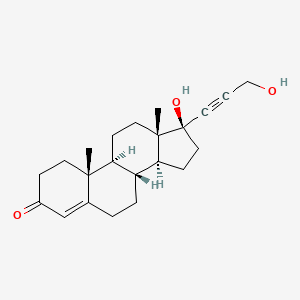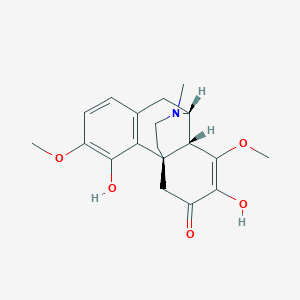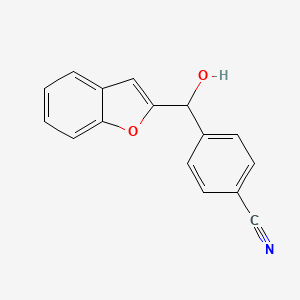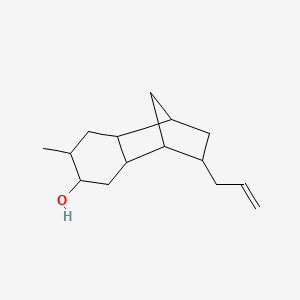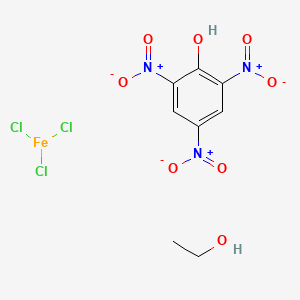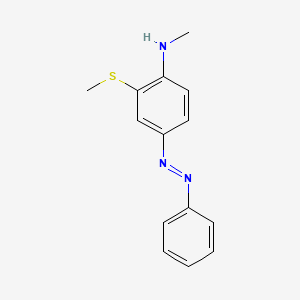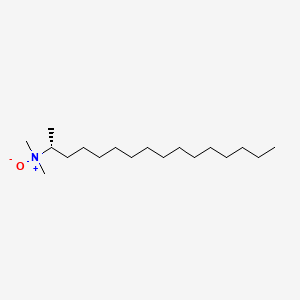
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) is a chemical compound with the molecular formula C19H36O5 and a molecular weight of 344.48614 g/mol . It is known for its unique structure, which includes two propylvalerate groups attached to a central ethane-1,2-diyl bis(hydroxymethyl) backbone .
Vorbereitungsmethoden
The synthesis of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) typically involves esterification reactions. One common method involves the reaction of 1,2-ethanediol with 2-propylvaleric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or new esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol), and controlled temperatures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) involves its interaction with specific molecular targets and pathways. For example, its ester groups can undergo hydrolysis in biological systems to release active metabolites that exert therapeutic effects. The hydroxymethyl groups may also interact with cellular enzymes, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) can be compared with similar compounds such as:
1,2-Ethanediol diacetate: Similar structure but with acetate groups instead of propylvalerate groups.
1,2-Ethanediol dipropionate: Similar structure but with propionate groups instead of propylvalerate groups.
1,2-Ethanediol dibutyrate: Similar structure but with butyrate groups instead of propylvalerate groups.
The uniqueness of 1-(Hydroxymethyl)ethane-1,2-diyl bis(2-propylvalerate) lies in its specific ester groups, which confer distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
77656-52-1 |
|---|---|
Molekularformel |
C19H36O5 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-2,2,5,5-tetrapropylhexanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-5-9-18(10-6-2,16(21)22)13-15(14-20)19(11-7-3,12-8-4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
QBHWYZWITQQHNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CC(CO)C(CCC)(CCC)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


